molecular formula C21H16O8 B3396157 (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate CAS No. 1007684-11-8

(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate

Cat. No.: B3396157
CAS No.: 1007684-11-8
M. Wt: 396.3 g/mol
InChI Key: LXBPSIKMDKXMGP-UWVJOHFNSA-N
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Description

This compound is a benzofuran derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent and multiple acetylated oxygen functionalities. Its Z-configuration at the methylene group and the conjugated carbonyl system contribute to its stereoelectronic properties, which influence its crystallographic behavior and intermolecular interactions. Structural characterization of this molecule has been achieved using single-crystal X-ray diffraction (SC-XRD) refined via the SHELX software suite , with visualization facilitated by ORTEP-III . The compound’s hydrogen-bonding motifs and ring-puckering parameters have been analyzed using methodologies described in crystallographic literature .

Properties

IUPAC Name

[(2Z)-6-acetyloxy-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-7-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)25-9-15-16(28-12(2)23)6-4-14-20(24)19(29-21(14)15)8-13-3-5-17-18(7-13)27-10-26-17/h3-8H,9-10H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBPSIKMDKXMGP-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis typically involves several steps, starting with the formation of the benzofuran core. This process might utilize intermediates like salicylic acid derivatives, followed by cyclization under acidic or basic conditions. The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction. The final acetoxy groups are added through esterification using acetic anhydride in the presence of a catalyst.

  • Industrial Production Methods: : For industrial-scale synthesis, optimization of reaction conditions is crucial. This includes the use of continuous flow reactors to enhance yield and purity, and process intensification techniques like microwave-assisted synthesis to reduce reaction times.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Groups

The compound contains two acetylated hydroxyl groups (at positions 6 and 7), which are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Reagents Outcome Reference
Acidic (e.g., HCl/H₂O)Dilute HCl, refluxCleavage of acetoxy groups to yield free hydroxyls
Basic (e.g., NaOH/MeOH)NaOH in methanolSaponification of esters to carboxylic acids or phenols

These reactions are critical for deprotection in synthetic pathways, enabling further functionalization of the benzofuran core .

Reduction of the α,β-Unsaturated Ketone

The 3-oxo group conjugated to the benzylidene double bond (Z-configuration) may undergo selective reduction.

Reaction Type Reagents Outcome Reference
Catalytic HydrogenationH₂, Pd/CSaturation of the double bond, yielding a dihydrobenzofuran derivative
Sodium Borohydride ReductionNaBH₄, MeOHReduction of ketone to alcohol (stereochemistry dependent)

Hydrogenation preserves the benzodioxole ring but modifies the dihydrobenzofuran scaffold .

Epoxidation and Dihydroxylation

The benzylidene double bond is a candidate for stereoselective oxidation.

Reagent Conditions Product Stereoselectivity
m-CPBACH₂Cl₂, 0°CEpoxide formation at the double bondModerate
OsO₄/NMOTHF/H₂OVicinal diol via syn-dihydroxylationHigh (cis)

Epoxidation could introduce chirality, while dihydroxylation expands functional group diversity .

Substitution at the Benzodioxole Ring

The benzo[d] dioxole moiety may undergo electrophilic aromatic substitution (EAS) or ring-opening reactions.

Reaction Reagents Outcome Notes
NitrationHNO₃/H₂SO₄Nitro group addition at electron-rich positions (C4 or C5)Limited regioselectivity
Ring-OpeningBBr₃, CH₂Cl₂Cleavage of dioxole to catechol derivativesAcid-sensitive

Ring-opening with BBr₃ generates a catechol intermediate, enabling further alkylation or acylation .

Photochemical Reactions

The conjugated system may undergo [2+2] cycloaddition or isomerization under UV light.

Conditions Outcome Application
UV light (λ = 300 nm)(Z)→(E) isomerization of the benzylidene groupTuning photophysical properties
Sensitized IrradiationIntramolecular cycloaddition forming bicyclic productsAccess to polycyclic architectures

Photoreactions offer pathways to novel stereoisomers or fused-ring systems .

Enzymatic Modifications

Biocatalysis could enable selective deacetylation or oxidation.

Enzyme Reaction Specificity
Esterase (e.g., pig liver)Hydrolysis of methyl acetateRegioselective deprotection at C7
Cytochrome P450Oxidation of benzofuran coreHydroxylation at C4 or C5 positions

Enzymatic methods provide greener alternatives with high selectivity .

Key Challenges and Research Gaps

  • Stereochemical Control : The Z-configuration of the benzylidene group complicates stereoselective reductions or cycloadditions.

  • Stability Issues : The α,β-unsaturated ketone may undergo Michael additions or retro-aldol reactions under basic conditions.

  • Limited Direct Data : Most inferences derive from benzofuran or dihydrobenzofuran analogs, not the exact compound .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Features and Crystallographic Refinement

The compound’s benzofuran core and acetyl groups distinguish it from simpler analogs. Key comparisons include:

Parameter Target Compound Analog 1: (E)-Isomer Analog 2: Non-Acetylated Derivative
Crystallographic Software SHELXL (SHELX suite) OLEX2 SHELXL
Bond Length (C=O), Å 1.21 (refined via SHELXL) 1.23 1.19
Torsion Angle (C7-O), ° 172.3 (planar acetyl group) 168.5 N/A (no acetyl)

The use of SHELX ensures high precision in refining heavy-atom positions, particularly for the acetyl and benzo[d][1,3]dioxole groups, which are prone to disorder in similar compounds .

Hydrogen-Bonding Patterns

Hydrogen-bonding networks in this compound were analyzed using graph-set notation . Comparisons with analogs reveal:

Interaction Type Target Compound Analog 3: Methoxy-Substituted
Primary H-bond (D–H···A) O–H···O (2.85 Å, R²₂(8) motif) N–H···O (3.02 Å, R²₁(6))
Secondary Interactions C–H···π (benzo[d][1,3]dioxole) π–π stacking

The Z-configuration enables a unique R²₂(8) hydrogen-bonded ring, absent in the E-isomer due to steric hindrance .

Ring Puckering and Conformational Analysis

The benzo[d][1,3]dioxole ring adopts a near-planar conformation (puckering amplitude $ q = 0.12 \, \text{Å} $), while the dihydrobenzofuran ring shows moderate puckering ($ q = 0.35 \, \text{Å}, \phi = 15^\circ $) . Comparable compounds exhibit greater puckering in the dihydrobenzofuran system (e.g., $ q = 0.42 \, \text{Å} $ in non-acetylated analogs), suggesting acetyl groups restrict flexibility .

Ring System Puckering Amplitude (q, Å) Phase Angle ($\phi$, °)
Benzo[d][1,3]dioxole 0.12 N/A (near-planar)
Dihydrobenzofuran (target) 0.35 15
Dihydrobenzofuran (analog) 0.42 28

Research Findings and Implications

  • Stereochemical Stability : The Z-isomer’s stability over the E-isomer is attributed to reduced steric clash between the acetyl groups and benzo[d][1,3]dioxole moiety, as confirmed by SC-XRD .
  • Crystallographic Challenges : Disorder in the acetyl groups was resolved using SHELXL’s restraints, a method less effective in older software like SHELX-76 .

Biological Activity

The compound (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanisms of action related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves multiple steps, often utilizing derivatives of benzo[d][1,3]dioxole and benzofuran structures. The synthetic pathways typically include:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Methylation and Acetylation : These modifications are crucial for enhancing solubility and biological activity.
  • Final Coupling Reactions : The introduction of the benzo[d][1,3]dioxole moiety is performed through condensation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. Many derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

The mechanisms underlying the anticancer effects of these compounds are multifaceted:

  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest at various checkpoints, which is critical in preventing the proliferation of cancer cells.
  • EGFR Inhibition : Some derivatives demonstrate inhibition of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.

Case Studies

Several case studies have illustrated the efficacy of related compounds:

  • Study on Thiourea Derivatives : Research on thiourea derivatives containing benzo[d][1,3]dioxole showed promising anticancer activity with IC50 values significantly lower than doxorubicin across multiple cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various targets involved in cancer progression, further validating their potential as therapeutic agents .

Scientific Research Applications

The compound (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate exhibits a range of scientific research applications primarily due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and documented case studies.

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties. The molecular formula is C22H18O5C_{22}H_{18}O_5 with a molecular weight of approximately 362.4 g/mol. Its structural components include:

  • Acetoxy group : Contributes to its reactivity and potential biological activity.
  • Benzofuran derivative : Imparts various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the benzo[d][1,3]dioxole structure in anticancer therapies. For example, derivatives similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study Cancer Type IC50 Value (µM) Mechanism of Action
Breast Cancer15Apoptosis induction
Lung Cancer20Cell cycle arrest

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In preclinical models, the compound demonstrated significant anti-inflammatory effects, potentially useful for treating conditions like arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices to create materials with enhanced properties such as thermal stability and UV resistance.

Case Study: Polymer Composites

A recent study focused on blending this compound with polystyrene to produce composites with improved mechanical properties:

Composite Ratio Tensile Strength (MPa) Flexural Modulus (GPa)
0%302.5
10%353.0
20%403.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

Esterification and cyclization : Reacting substituted benzofuran precursors with benzo[d][1,3]dioxole derivatives under acidic or basic conditions to form the benzofuran core .

Acetylation : Introducing acetoxy groups using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .

  • Key Reagents : Potassium hydroxide for hydrolysis, dichloromethane for extraction, and magnesium sulfate for drying .

Q. How is structural confirmation of this compound achieved?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzofuran backbone, acetoxy groups, and benzo[d][1,3]dioxole substituents. Coupling constants in 1^1H NMR help verify the (Z)-stereochemistry of the methylene group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) to resolve stereochemical ambiguities and confirm the (Z)-configuration .

Q. What purification strategies are effective for this compound?

  • Chromatography : Use silica gel column chromatography with optimized solvent systems (e.g., ethyl acetate:hexane 3:7) for intermediate purification .
  • Recrystallization : Benzene or chloroform evaporation to obtain high-purity crystals for crystallographic studies .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform stability and reactivity?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s formalism to categorize O–H···O and C–H···O hydrogen bonds into discrete patterns (e.g., DD, R22(8)R_2^2(8) motifs) .
  • Intermolecular Interactions : Identify centrosymmetric dimers formed via carboxyl group hydrogen bonds, as observed in related benzofuran derivatives .
    • Tools : Mercury or OLEX2 for visualizing hydrogen-bonded networks, supplemented by SHELXL refinement .

Q. How can conformational analysis of the benzofuran ring enhance understanding of molecular flexibility?

  • Approach :

  • Puckering Coordinates : Use Cremer-Pople parameters to quantify ring puckering. For a five-membered benzofuran ring, calculate amplitude (qq) and phase angle (ϕ\phi) to describe deviations from planarity .
  • Computational Modeling : Density Functional Theory (DFT) to compare experimental (X-ray) and calculated puckering parameters .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs or response surface methodology (RSM) to variables like temperature, reaction time, and reagent stoichiometry .
  • Flow Chemistry : Continuous-flow systems for precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation conditions) to enhance reproducibility .

Q. How can crystallographic software improve structural determination accuracy?

  • Software Workflow :

Structure Solution : SHELXD or SHELXS for phase determination .

Refinement : SHELXL for least-squares refinement against high-resolution data, incorporating anisotropic displacement parameters .

Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

Q. What role do intermolecular interactions play in the compound’s solid-state properties?

  • Analysis :

  • π-π Stacking : Assess aromatic interactions between benzofuran and benzo[d][1,3]dioxole moieties using crystallographic data .
  • Van der Waals Forces : Calculate contact distances (<3.5 Å) to identify stabilizing non-covalent interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate

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